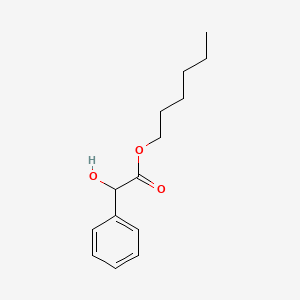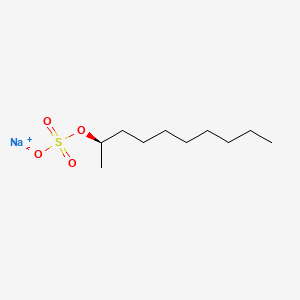
2-Decanol, hydrogen sulfate, sodium salt, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decanol, hydrogen sulfate, sodium salt, (2R)- is a chemical compound with the molecular formula C10H21O4S.Na. It is also known by other names such as sodium ®-1-methylnonyl sulfate and sodium, [(2R)-decan-2-yl] sulfate . This compound is characterized by its sulfate group attached to the 2-position of the decanol chain, with the sodium salt form providing solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, hydrogen sulfate, sodium salt, (2R)- typically involves the sulfation of 2-decanol. The process can be carried out using sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous sulfation processes. These processes involve the continuous addition of 2-decanol and the sulfating agent into a reactor, followed by neutralization with sodium hydroxide to form the sodium salt .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decanol, hydrogen sulfate, sodium salt, (2R)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine can result in the formation of an alkyl sulfate derivative.
Hydrolysis: The primary products are 2-decanol and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-Decanol, hydrogen sulfate, sodium salt, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems, where its surfactant nature can aid in the solubilization of hydrophobic drugs.
Wirkmechanismus
The mechanism by which 2-Decanol, hydrogen sulfate, sodium salt, (2R)- exerts its effects is primarily through its surfactant properties. The sulfate group interacts with water molecules, while the hydrophobic decanol chain interacts with non-polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decanol, hydrogen sulfate, sodium salt, ®-: The enantiomer of the (2R)- form, with similar chemical properties but different stereochemistry.
Sodium dodecyl sulfate: A widely used surfactant with a longer alkyl chain, providing different solubility and surfactant properties.
Sodium octyl sulfate: A surfactant with a shorter alkyl chain, resulting in different physical and chemical properties.
Uniqueness
2-Decanol, hydrogen sulfate, sodium salt, (2R)- is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its effectiveness in various applications. The balance between its hydrophobic and hydrophilic regions also makes it suitable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
57689-21-1 |
|---|---|
Molekularformel |
C10H21NaO4S |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
sodium;[(2R)-decan-2-yl] sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1/t10-;/m1./s1 |
InChI-Schlüssel |
UOCBNOYTNWINFD-HNCPQSOCSA-M |
Isomerische SMILES |
CCCCCCCC[C@@H](C)OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC(C)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


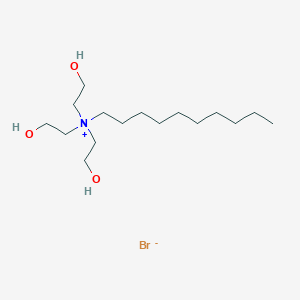
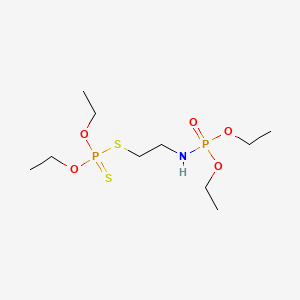
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
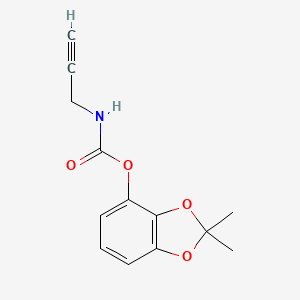
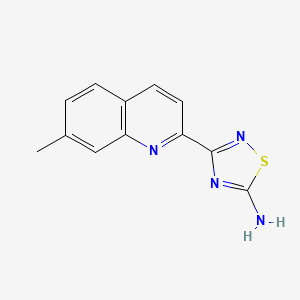
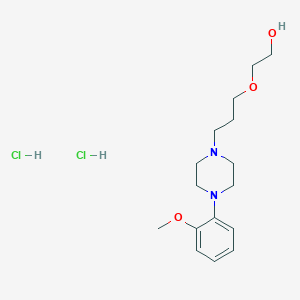
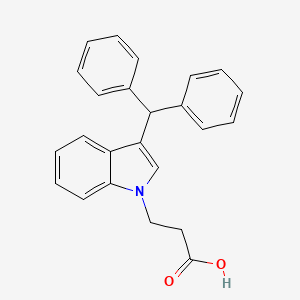
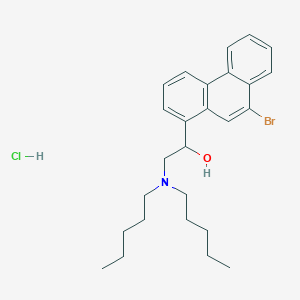
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
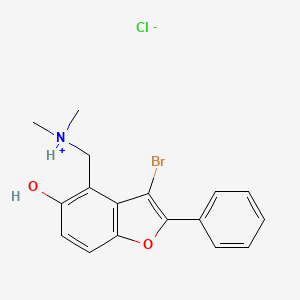
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
